Cas no 1805226-90-7 (3-Chloro-4-difluoromethoxy-5-nitrotoluene)

3-Chloro-4-difluoromethoxy-5-nitrotoluene is a halogenated aromatic compound featuring a chloro, difluoromethoxy, and nitro substituent on a toluene backbone. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications. The electron-withdrawing nitro group enhances electrophilic substitution potential, while the difluoromethoxy moiety contributes to metabolic stability and lipophilicity. The chloro substituent further diversifies its utility in cross-coupling reactions. Its well-defined chemical properties facilitate precise modifications in target molecule development. Suitable for controlled functionalization, this compound is often employed in the synthesis of advanced intermediates requiring selective reactivity and structural specificity.
3-Chloro-4-difluoromethoxy-5-nitrotoluene structure
1805226-90-7 structure
Product Name:3-Chloro-4-difluoromethoxy-5-nitrotoluene
CAS No:1805226-90-7
MF:C8H6ClF2NO3
MW:237.587948322296
CID:5003412
Update Time:2025-06-11

3-Chloro-4-difluoromethoxy-5-nitrotoluene Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-difluoromethoxy-5-nitrotoluene
    • Inchi: 1S/C8H6ClF2NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3
    • InChI Key: HCSRMBUTYCSZOX-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=CC(=C1OC(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 236
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55

3-Chloro-4-difluoromethoxy-5-nitrotoluene Pricemore >>

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Additional information on 3-Chloro-4-difluoromethoxy-5-nitrotoluene

Professional Introduction to 3-Chloro-4-difluoromethoxy-5-nitrotoluene (CAS No. 1805226-90-7)

3-Chloro-4-difluoromethoxy-5-nitrotoluene, with the chemical formula C₈H₆ClF₂NO₂, is a significant compound in the field of pharmaceutical and agrochemical research. This aromatic nitro compound features a unique structural motif that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and difluoromethoxy substituents enhances its reactivity, making it a versatile building block for further functionalization. The CAS number 1805226-90-7 uniquely identifies this compound, ensuring precise classification and handling in laboratory and industrial settings.

The compound's structure consists of a toluene core modified by nitro, chloro, and difluoromethoxy groups. The nitro group introduces a strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring. This characteristic is particularly useful in organic synthesis, where controlling electron density is crucial for selective transformations. The chloro substituent provides a site for nucleophilic substitution reactions, while the difluoromethoxy group adds both steric bulk and electronic modulation. Such structural features make 3-Chloro-4-difluoromethoxy-5-nitrotoluene an attractive candidate for developing novel pharmaceuticals and agrochemicals.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability and bioavailability. In particular, the difluoromethoxy group has been extensively studied for its ability to improve drug-like properties. For instance, fluorinated molecules have shown improved binding affinity to biological targets, leading to more effective therapeutic agents. The incorporation of this moiety into 3-Chloro-4-difluoromethoxy-5-nitrotoluene suggests potential applications in designing drugs with improved pharmacokinetic profiles.

Moreover, the nitro group in this compound can be reduced to an amine, opening up possibilities for further derivatization into more complex structures. This transformation is particularly valuable in the synthesis of bioactive molecules, where amines are common pharmacophores. The presence of both electron-withdrawing and electron-donating groups in 3-Chloro-4-difluoromethoxy-5-nitrotoluene allows for fine-tuning of reactivity, enabling chemists to explore diverse synthetic pathways.

In agrochemical research, this compound has been explored as a precursor for developing novel pesticides and herbicides. The structural features of 3-Chloro-4-difluoromethoxy-5-nitrotoluene make it a suitable candidate for creating molecules that interact selectively with biological targets in pests. For example, modifications at the chloro and nitro positions can lead to compounds with enhanced insecticidal or fungicidal activity. Such applications are crucial for addressing the growing challenge of pest resistance to conventional agrochemicals.

The synthesis of 3-Chloro-4-difluoromethoxy-5-nitrotoluene typically involves multi-step organic reactions starting from commercially available aromatic precursors. Key steps include nitration, halogenation, and etherification reactions. Each step requires careful optimization to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making the production of this compound more efficient and sustainable.

From a computational chemistry perspective, the molecular properties of 3-Chloro-4-difluoromethoxy-5-nitrotoluene have been extensively studied using various modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have helped predict how different substituents influence its behavior in chemical reactions. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to design and optimize molecules before experimental synthesis.

The environmental impact of fluorinated compounds is another area of growing interest. While fluorine atoms enhance drug efficacy, they also pose challenges in terms of persistence and bioaccumulation. Research on 3-Chloro-4-difluoromethoxy-5-nitrotoluene has included assessments of its degradation pathways and potential environmental fate. Efforts are underway to develop more environmentally benign fluorinated compounds that maintain biological activity while minimizing ecological risks.

In conclusion, 3-Chloro-4-difluoromethoxy-5-nitrotoluene (CAS No. 1805226-90-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate for developing novel bioactive molecules. Ongoing research continues to uncover new applications and refine synthetic methodologies for this compound, underscoring its importance in modern chemical research.

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